

An In-depth Technical Guide to Ethyl Citronellate: Discovery, Synthesis, and Characterization

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Compound of Interest		
Compound Name:	ethyl citronellate	
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Abstract

Ethyl citronellate, a monoterpenoid ester, has found applications in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its discovery, detailed synthesis protocols, and thorough characterization using modern analytical techniques. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams. This document serves as a core reference for professionals engaged in the study and application of terpenoid esters.

Introduction

Ethyl citronellate, systematically known as ethyl 3,7-dimethyl-6-octenoate, is the ethyl ester of citronellic acid. As a member of the terpene family, its history is intertwined with the broader exploration of essential oils and natural product chemistry. The term "terpene" was first coined by the German chemist August Kekulé in 1866 to describe the hydrocarbons found in turpentine. The foundational "isoprene rule," which describes the structural assembly of terpenes from isoprene units, was later established by Otto Wallach. While the specific discovery of **ethyl citronellate** is not widely documented, its synthesis and characterization are logical extensions of the extensive research into terpenoids that flourished in the 20th century. Its primary route of synthesis is through the Fischer-Speier esterification, a classic acid-



catalyzed reaction between a carboxylic acid and an alcohol, first described by Emil Fischer and Arthur Speier in 1895.

Physicochemical Properties

Ethyl citronellate is a colorless liquid with a characteristic fruity and rosy odor. Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C12H22O2	[1]
Molecular Weight	198.30 g/mol	[1]
Boiling Point	246.9 °C at 760 mmHg	[2]
Specific Gravity	0.886 - 0.894 @ 25 °C	[3]
Refractive Index	1.436 - 1.443 @ 20 °C	[3]
Flash Point	103.89 °C	[3]

Synthesis of Ethyl Citronellate

The most common and established method for the synthesis of **ethyl citronellate** is the Fischer-Speier esterification of citronellic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

This protocol is based on the general principles of Fischer esterification.

Materials:

- Citronellic acid
- Anhydrous ethanol (absolute)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5%)



- · Anhydrous magnesium sulfate
- Dichloromethane (or other suitable extraction solvent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citronellic acid and a molar excess of anhydrous ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After cooling to room temperature, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.
- Wash again with brine (saturated NaCl solution) and dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude ethyl citronellate can be further purified by vacuum distillation to yield the final product.

Synthesis Workflow Diagram Figure 1: Fischer Esterification Workflow for Ethyl Citronellate Synthesis.

Characterization Data

The structure and purity of the synthesized **ethyl citronellate** can be confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy



¹H NMR (Proton NMR): While a publicly available, verified ¹H NMR spectrum for **ethyl citronellate** is not readily accessible, the expected chemical shifts can be predicted based on the structure and known values for similar esters.

¹³C NMR (Carbon NMR): The following table summarizes the reported chemical shifts for the carbon atoms in **ethyl citronellate**.[4]

Carbon Atom	Chemical Shift (ppm)
C=O	~173
-O-CH₂-	~60
=CH-	~125
=C(CH ₃) ₂	~131
-CH(CH₃)-	~30-40
-CH ₂ - (various)	~20-40
-CH₃ (various)	~15-25
-O-CH ₂ -CH ₃	~14

Infrared (IR) Spectroscopy

The IR spectrum of an ester is characterized by strong absorptions corresponding to the C=O and C-O stretching vibrations.

Functional Group	Wavenumber (cm⁻¹)	Intensity
C=O (ester)	1735-1750	Strong
C-O (ester)	1000-1300	Strong
C-H (sp³)	2850-3000	Medium-Strong
C=C	~1670	Medium

Mass Spectrometry (MS)



The mass spectrum of **ethyl citronellate** would show a molecular ion peak (M⁺) corresponding to its molecular weight (198.30 g/mol). The fragmentation pattern would be consistent with the structure of an ethyl ester, showing characteristic losses of the ethoxy group (-OCH₂CH₃) and other alkyl fragments.[5]

Logical Relationships in Spectroscopic Analysis

The process of elucidating the structure of **ethyl citronellate** from its spectroscopic data follows a logical progression.

Figure 2: Logical Flow of Spectroscopic Data Interpretation.

Conclusion

This technical guide has provided a detailed overview of the discovery, synthesis, and characterization of **ethyl citronellate**. The Fischer esterification remains a robust and reliable method for its preparation. The presented physicochemical and spectroscopic data serve as a valuable resource for researchers and professionals in the field. Further research could focus on exploring alternative, greener synthetic routes and expanding the applications of this versatile fragrance and flavor compound.

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